(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine
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Overview
Description
(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis .
Preparation Methods
The synthesis of (1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the amine group. The synthetic route may include the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the amine group: The amine group can be introduced through reductive amination or other suitable methods.
Chemical Reactions Analysis
(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Scientific Research Applications
(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its biological activity makes it a candidate for drug development and therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar compounds to (1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine include other 1,3,4-oxadiazole derivatives. These compounds share the 1,3,4-oxadiazole ring structure but may differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
(1S)-2-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C12H15N3O/c1-8(2)10(13)12-15-14-11(16-12)9-6-4-3-5-7-9/h3-8,10H,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
UPKISGPBRVKPBU-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NN=C(O1)C2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C1=NN=C(O1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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